molecular formula C25H27N3O4S2 B11163336 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B11163336
M. Wt: 497.6 g/mol
InChI Key: SECNIBRAHIXOJW-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a phenylsulfanyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 2-methoxyphenylamine and piperazine under controlled conditions.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with phenylsulfanyl acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the piperazine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfonyl or piperazine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. The piperazine ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C25H27N3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C25H27N3O4S2/c1-32-24-10-6-5-9-23(24)27-15-17-28(18-16-27)34(30,31)22-13-11-20(12-14-22)26-25(29)19-33-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H,26,29)

InChI Key

SECNIBRAHIXOJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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